Oxalylaminobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Oxalylaminobenzoic acid, also known as 2-(oxalylamino)-benzoic acid, is an organic compound belonging to the class of acylaminobenzoic acids and derivatives. This compound is characterized by the presence of an oxalyl group attached to an aminobenzoic acid structure. It has garnered significant interest in scientific research due to its role as a competitive inhibitor of protein-tyrosine phosphatases (PTPs), which are enzymes involved in the regulation of signal transduction processes .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Oxalylaminobenzoesäure beinhaltet typischerweise die Reaktion von Aminobenzoesäure mit Oxalylchlorid. Die Reaktion wird in Gegenwart einer Base wie Pyridin durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Das allgemeine Reaktionsschema lautet wie folgt:

- Aminobenzoesäure in einem geeigneten Lösungsmittel (z. B. Dichlormethan) lösen.

- Oxalylchlorid tropfenweise zu der Lösung geben, wobei die Temperatur auf 0-5 °C gehalten wird.

- Pyridin zu der Reaktionsmischung geben, um die Salzsäure zu neutralisieren.

- Die Reaktionsmischung mehrere Stunden bei Raumtemperatur rühren.

- Das Produkt durch Filtration isolieren und durch Umkristallisation reinigen.

Industrielle Produktionsmethoden

Die industrielle Produktion von Oxalylaminobenzoesäure folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Reagenzien und Lösungsmitteln in Industriequalität, und die Reaktionsbedingungen werden auf maximale Ausbeute und Reinheit optimiert. Das Produkt wird typischerweise unter Verwendung von Techniken wie Kristallisation oder Chromatographie gereinigt.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxalylaminobenzoesäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxalyl-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Oxalylaminobenzoesäure in ihre Amin-Derivate umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen unterliegen, bei denen die Oxalylgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Amine oder Alkohole unter sauren oder basischen Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation Oxalyl-Derivate ergeben, während die Reduktion Amin-Derivate produzieren kann.

Wissenschaftliche Forschungsanwendungen

Oxalylaminobenzoesäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Sie wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung wird hinsichtlich ihrer Rolle bei der Hemmung von Protein-Tyrosin-Phosphatasen untersucht, die an verschiedenen zellulären Signalwegen beteiligt sind.

Medizin: Aufgrund ihrer inhibitorischen Wirkung auf PTPs wird Oxalylaminobenzoesäure als potenzielles Therapeutikum für Krankheiten wie Diabetes, Krebs und Entzündungen untersucht

Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.

Wirkmechanismus

Oxalylaminobenzoesäure entfaltet ihre Wirkung, indem sie Protein-Tyrosin-Phosphatasen kompetitiv hemmt. Sie bindet an das aktive Zentrum dieser Enzyme, imitiert das natürliche Substrat und bildet Wasserstoffbrückenbindungen mit dem PTP-Signaturmotiv. Diese Bindung verhindert die Dephosphorylierung von Tyrosinresten an zellulären Substraten, wodurch Signaltransduktionswege moduliert werden .

Wirkmechanismus

Oxalylaminobenzoic acid exerts its effects by competitively inhibiting protein-tyrosine phosphatases. It binds to the active site of these enzymes, mimicking the natural substrate and forming hydrogen bonds with the PTP signature motif. This binding prevents the dephosphorylation of tyrosine residues on cellular substrates, thereby modulating signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

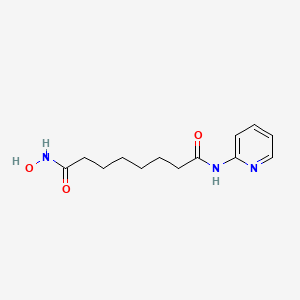

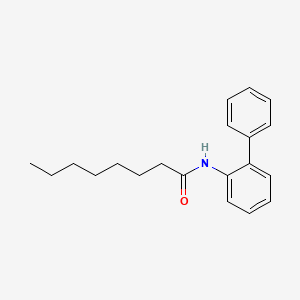

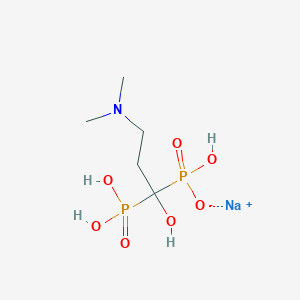

Oxalylaminobenzoesäure ist einzigartig in ihrer Fähigkeit, als kompetitiver Inhibitor mehrerer PTPs zu wirken. Zu ähnlichen Verbindungen gehören:

Phosphorhaltige PTP-Inhibitoren: Diese Verbindungen haben häufig starke Bindungs- und kovalente Modifikationseigenschaften.

Nicht-phosphathaltige niedermolekulare Derivate: Diese Verbindungen weisen strukturelle Ähnlichkeiten mit Oxalylaminobenzoesäure auf, können aber unterschiedliche Bindungsmodi und inhibitorische Wirkungen haben

Eigenschaften

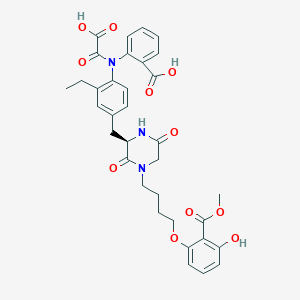

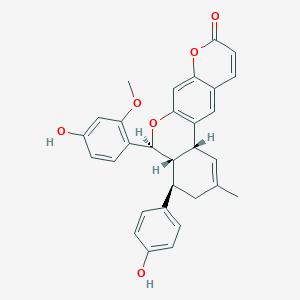

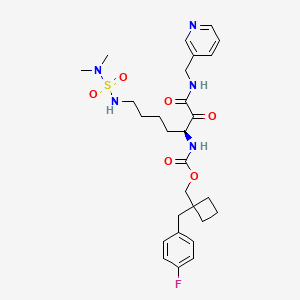

Molekularformel |

C34H35N3O11 |

|---|---|

Molekulargewicht |

661.7 g/mol |

IUPAC-Name |

2-[2-ethyl-4-[[(2R)-4-[4-(3-hydroxy-2-methoxycarbonylphenoxy)butyl]-3,6-dioxopiperazin-2-yl]methyl]-N-oxaloanilino]benzoic acid |

InChI |

InChI=1S/C34H35N3O11/c1-3-21-17-20(13-14-24(21)37(31(41)33(44)45)25-10-5-4-9-22(25)32(42)43)18-23-30(40)36(19-28(39)35-23)15-6-7-16-48-27-12-8-11-26(38)29(27)34(46)47-2/h4-5,8-14,17,23,38H,3,6-7,15-16,18-19H2,1-2H3,(H,35,39)(H,42,43)(H,44,45)/t23-/m1/s1 |

InChI-Schlüssel |

BKPFVUCQPXAMRL-HSZRJFAPSA-N |

Isomerische SMILES |

CCC1=C(C=CC(=C1)C[C@@H]2C(=O)N(CC(=O)N2)CCCCOC3=CC=CC(=C3C(=O)OC)O)N(C4=CC=CC=C4C(=O)O)C(=O)C(=O)O |

Kanonische SMILES |

CCC1=C(C=CC(=C1)CC2C(=O)N(CC(=O)N2)CCCCOC3=CC=CC(=C3C(=O)OC)O)N(C4=CC=CC=C4C(=O)O)C(=O)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-4-[(1-methyl-2-phenylpyrazolo[1,5-a]indol-1-ium-4-ylidene)methyl]aniline;trifluoromethanesulfonate](/img/structure/B10852343.png)

![5,6-dichloro-N-[(Z)-[(4-methoxyphenyl)-phenylmethylidene]amino]pyridazin-4-amine](/img/structure/B10852377.png)

![N,N-dimethyl-4-[(Z)-(1-methyl-2-phenylpyrazolo[1,5-a]indol-1-ium-4-ylidene)methyl]aniline;trifluoromethanesulfonate](/img/structure/B10852386.png)

![(Z,4E)-N-[(E)-3-[(4S,5R,6S,8R,9Z,11E)-5,17-dihydroxy-2-oxo-3,7-dioxatricyclo[11.4.0.06,8]heptadeca-1(13),9,11,14,16-pentaen-4-yl]prop-2-enyl]-4-methoxyiminobut-2-enamide](/img/structure/B10852438.png)

![1-Pyridin-2-yl-4-[2-(4-thiophen-2-yl-cyclohex-3-enyl)-ethyl]-piperazine](/img/structure/B10852439.png)